molecular formula C6H3Br2NO B6239907 4,5-dibromopyridine-2-carbaldehyde CAS No. 1289031-61-3

4,5-dibromopyridine-2-carbaldehyde

Cat. No. B6239907
CAS RN: 1289031-61-3
M. Wt: 264.9
InChI Key:
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Description

4,5-dibromopyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3Br2NO . It is a derivative of pyridine and is known for its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two bromine atoms and an aldehyde group attached to a pyridine ring . The exact structure and vibrational properties of similar compounds have been studied using quantum chemical calculations .

Mechanism of Action

4,5-DBPC is a brominated aromatic aldehyde, which means that it is capable of undergoing a variety of reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The reactivity of 4,5-DBPC is due to the presence of two bromine atoms on the aromatic ring, which makes it more reactive than other aromatic aldehydes. The reactivity of 4,5-DBPC is also due to the presence of a carbonyl group, which can act as a nucleophile in nucleophilic substitution reactions.
Biochemical and Physiological Effects
4,5-DBPC is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not believed to be mutagenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,5-DBPC in laboratory experiments is its high reactivity, which makes it suitable for a wide range of reactions. It is also relatively easy to prepare and is stable in the presence of air and light. The main limitation of using 4,5-DBPC is its toxicity, which can be a concern when working with large quantities of the compound.

Future Directions

-The use of 4,5-DBPC in the synthesis of heterocyclic compounds, such as pyridines and pyrrolidines.
-The use of 4,5-DBPC in the synthesis of pharmaceuticals and agrochemicals.
-The use of 4,5-DBPC in the synthesis of organic molecules.
-The use of 4,5-DBPC in the synthesis of polymers.
-The use of 4,5-DBPC in the study of molecular mechanisms.
-The use of 4,5-DBPC in the development of new drugs.
-The use of 4,5-DBPC in the synthesis of optically active compounds.
-The use of 4,5-DBPC in the synthesis of fluorescent compounds.
-The use of 4,5-DBPC in the synthesis of electroactive compounds.
-The use of 4,5-DBPC in the synthesis of catalysts.
-The use of 4,5-DBPC in the synthesis of catalytic materials.
-The use of 4,5-DBPC in the synthesis of polymer materials.
-The use of 4,5-DBPC in the synthesis of nanomaterials.
-The use of 4,5-DBPC in the study of chemical reactivity.
-The use of 4,5-DBPC in the study of reaction kinetics.
-The use of 4,5-DBPC in the study of reaction mechanisms.
-The use of 4,5-DBPC in the study of organic reactions.

Synthesis Methods

4,5-DBPC can be synthesized from pyridine-2-carboxaldehyde and bromine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere and the product is isolated by recrystallization from an appropriate solvent. The yield of the reaction is typically around 70%.

Scientific Research Applications

4,5-DBPC is used as a starting material for the synthesis of a variety of compounds. It is used in the synthesis of benzofurans, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrrolidines. 4,5-DBPC is also used as a reagent in organic reactions, such as the synthesis of pyridines and pyrrolidines.

Safety and Hazards

The safety data sheet for 4,5-dibromopyridine-2-carbaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful to the respiratory system . Appropriate personal protective equipment should be used when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,5-dibromopyridine-2-carbaldehyde can be achieved through a multi-step process involving the bromination of pyridine, followed by oxidation and formylation reactions.", "Starting Materials": [ "Pyridine", "Bromine", "Sodium hydroxide", "Sodium hypochlorite", "Dimethyl sulfoxide", "Methanol", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Bromination of pyridine with bromine and sodium hydroxide in dimethyl sulfoxide to yield 4,5-dibromopyridine", "Step 2: Oxidation of 4,5-dibromopyridine with sodium hypochlorite in methanol to yield 4,5-dibromopyridine-2-carboxylic acid", "Step 3: Reduction of 4,5-dibromopyridine-2-carboxylic acid with sodium borohydride in methanol to yield 4,5-dibromopyridine-2-carboxylic acid methyl ester", "Step 4: Formylation of 4,5-dibromopyridine-2-carboxylic acid methyl ester with acetic anhydride and sodium acetate in acetic acid to yield 4,5-dibromopyridine-2-carbaldehyde" ] }

CAS RN

1289031-61-3

Molecular Formula

C6H3Br2NO

Molecular Weight

264.9

Purity

95

Origin of Product

United States

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